molecular formula C9H4ClIN2O2 B13198919 8-Chloro-3-iodo-5-nitroquinoline

8-Chloro-3-iodo-5-nitroquinoline

Cat. No.: B13198919
M. Wt: 334.50 g/mol
InChI Key: QXDMBCJYCPVBAM-UHFFFAOYSA-N
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Description

8-Chloro-3-iodo-5-nitroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of chlorine, iodine, and nitro functional groups attached to the quinoline ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-3-iodo-5-nitroquinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of 8-chloroquinoline followed by iodination. The nitration step introduces the nitro group at the 5-position, while the subsequent iodination introduces the iodine atom at the 3-position. The reaction conditions often require the use of strong acids and oxidizing agents to facilitate the nitration and iodination processes .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 8-Chloro-3-iodo-5-nitroquinoline undergoes various chemical reactions, including:

Major Products Formed:

Mechanism of Action

The mechanism of action of 8-Chloro-3-iodo-5-nitroquinoline is primarily related to its ability to interact with biological molecules. The nitro group can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. Additionally, the compound can chelate metal ions, disrupting metal-dependent enzymes and processes . These interactions can lead to antimicrobial and anticancer effects by inhibiting key enzymes and pathways involved in cell growth and survival .

Comparison with Similar Compounds

Uniqueness: The unique combination of chlorine, iodine, and nitro groups in 8-Chloro-3-iodo-5-nitroquinoline imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C9H4ClIN2O2

Molecular Weight

334.50 g/mol

IUPAC Name

8-chloro-3-iodo-5-nitroquinoline

InChI

InChI=1S/C9H4ClIN2O2/c10-7-1-2-8(13(14)15)6-3-5(11)4-12-9(6)7/h1-4H

InChI Key

QXDMBCJYCPVBAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1[N+](=O)[O-])C=C(C=N2)I)Cl

Origin of Product

United States

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